![molecular formula C16H17N5O3 B2686294 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 866137-40-8](/img/structure/B2686294.png)

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

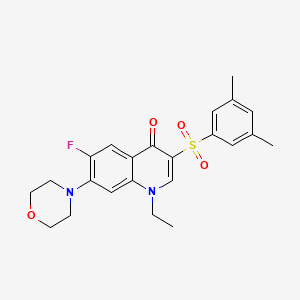

The compound “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” is a type of heterocyclic compound . It’s part of a class of compounds known as triazolopyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines can be divided into two main groups: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of triazolopyrimidines .Molecular Structure Analysis

The molecular structure of “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” consists of a fused triazole and pyrimidine ring .Chemical Reactions Analysis

The compound “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide” undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Wissenschaftliche Forschungsanwendungen

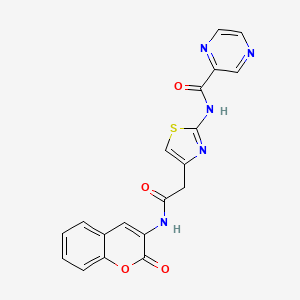

- Application : Triazolo[1,5-a]pyrimidines have been studied for their potential antiviral activity .

- Methods of Application : The compounds were tested using an improved plaque-reduction assay against Herpes simplex virus grown on Vero African monkey kidney cells .

- Results : The study found that certain derivatives of triazolo[1,5-a]quinoxaline showed potential antiviral activity .

- Application : Compounds containing a 1,2,4-triazole nucleus linked to a 5-mercapto-1,3,4-oxadiazole ring have shown good antimicrobial activities .

- Methods of Application : The compounds were presumably synthesized and then tested against various microorganisms .

- Results : Compounds 13 and 14 in the study showed good antimicrobial activities against the test microorganisms .

Scientific Field: Medicinal Chemistry

Scientific Field: Synthetic Chemistry

- Application : [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl- is a compound that has been studied for its potential medicinal applications .

- Methods of Application : The compound was presumably synthesized and then tested for its medicinal properties .

- Results : The study found that certain derivatives of [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl- showed potential medicinal activity .

- Application : 2- {5-methyl-7-oxo-4H,7H- [1,2,4]triazolo [1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate is a compound that has been synthesized for potential applications in synthetic chemistry .

- Methods of Application : The compound was synthesized and then tested for its potential applications .

- Results : The study found that 2- {5-methyl-7-oxo-4H,7H- [1,2,4]triazolo [1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate showed potential applications in synthetic chemistry .

Scientific Field: Medicinal Chemistry

Scientific Field: Synthetic Chemistry

- Application : [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl- is a compound that has been studied for its potential medicinal applications .

- Methods of Application : The compound was presumably synthesized and then tested for its medicinal properties .

- Results : The study found that certain derivatives of [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl- showed potential medicinal activity .

- Application : 2- {5-methyl-7-oxo-4H,7H- [1,2,4]triazolo [1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate is a compound that has been synthesized for potential applications in synthetic chemistry .

- Methods of Application : The compound was synthesized and then tested for its potential applications .

- Results : The study found that 2- {5-methyl-7-oxo-4H,7H- [1,2,4]triazolo [1,5-a]pyrimidin-6-yl}ethyl 2-methylbenzoate showed potential applications in synthetic chemistry .

Scientific Field: Medicinal Chemistry

Scientific Field: Synthetic Chemistry

Eigenschaften

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-3-5-12(6-4-10)20-16(23)24-8-7-13-11(2)19-15-17-9-18-21(15)14(13)22/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXMHYAWJBEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCCC2=C(N=C3N=CNN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2686215.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)

![2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2686220.png)

![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)